REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]1[S:12][C:13]([C:17]([O:19]CC)=O)=[C:14]([CH3:16])[N:15]=1>C(O)C>[CH3:16][C:14]1[N:15]=[C:11]([C:6]2[C:5]([O:4][CH3:3])=[CH:10][CH:9]=[CH:8][CH:7]=2)[S:12][C:13]=1[C:17]([NH:2][CH3:1])=[O:19]
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Name
|
|
Quantity
|
80 mL
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Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
13.9 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)C=1SC(=C(N1)C)C(=O)OCC
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Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, in a similar manner in Example 1, the object was obtained as colourless aciculate melting at 167.5° to 168.5° C. in an amount of 9.4 g corresponding to the yield of 72%
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(SC(=N1)C2=CC=CC=C2OC)C(=O)NC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |